molecular formula C12H12ClN3O2 B13621979 1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13621979
M. Wt: 265.69 g/mol
InChI Key: RMCXUANVXCCKDV-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₁₁H₁₀ClN₃O₂) is a triazole derivative characterized by a 3-chlorobenzyl group at the N1 position and an ethyl substituent at the C5 position of the triazole ring, with a carboxylic acid moiety at C2. Its SMILES notation is CCC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O, and its InChIKey is NQNXBQKWFGLUPK-UHFFFAOYSA-N . Predicted physicochemical properties include a molecular mass of 251.67 g/mol and a collision cross-section (CCS) of 153.0 Ų for the [M+H]+ adduct .

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C12H12ClN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,17,18)

InChI Key

RMCXUANVXCCKDV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CC2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach for 1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the Huisgen 1,3-dipolar cycloaddition. This method efficiently constructs the 1,2,3-triazole ring under mild conditions with high regioselectivity for the 1,4-disubstituted triazole isomer.

The typical synthetic sequence includes:

  • Starting Materials: 3-chlorobenzyl chloride as the benzylating agent and an alkyne or azide precursor bearing the ethyl and carboxylic acid functionalities or their protected derivatives.

  • Formation of the Triazole Ring: Reaction between an azide and an alkyne in the presence of a Cu(I) catalyst to form the 1,2,3-triazole core.

  • Post-Functionalization: Introduction of the 3-chlorobenzyl substituent at the N1 position, often by alkylation of the triazole nitrogen with 3-chlorobenzyl chloride.

  • Purification: Column chromatography or crystallization to isolate the pure compound.

Detailed Synthetic Route

A representative synthetic route based on literature and patent disclosures is as follows:

Step Reagents/Conditions Description
1 Ethyl azide + alkyne bearing carboxylic acid or ester Cu(I)-catalyzed azide-alkyne cycloaddition to form 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid or ester intermediate
2 3-Chlorobenzyl chloride, base (e.g., K2CO3), solvent (DMF or DMSO), 60–80°C N1-alkylation of the triazole ring to introduce the 3-chlorobenzyl group
3 Hydrolysis (if ester used), acidic aqueous workup Conversion of ester to carboxylic acid if necessary
4 Purification by silica gel chromatography or recrystallization Isolation of the target compound

This route is supported by experimental procedures found in research articles and patents, emphasizing the CuAAC reaction's efficiency and regioselectivity.

Optimization of Reaction Conditions

  • Catalyst: Copper(I) salts such as CuI or CuSO4/sodium ascorbate systems are common. Activation of metallic copper surfaces with hydrogen peroxide can enhance catalytic activity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for solubility and reaction efficiency.

  • Temperature: Moderate temperatures (60–80°C) balance reaction rate and selectivity.

  • Stoichiometry: Slight excess of azide or alkyne (1:1.2 ratio) improves yield and suppresses side reactions.

  • Time: Reaction times vary from several hours to overnight, depending on scale and substrate reactivity.

Alternative Synthetic Approaches

  • Metal-free synthesis: Recent advances include metal-free methods using oxidative formal cycloaddition of N-tosylhydrazones, catalyzed by iodine and organic oxidants, providing 1,4-disubstituted triazoles without copper.

  • Grignard-mediated transformations: Patents describe preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids via Grignard reagents reacting with dibromo-triazoles followed by selective methylation and hydrolysis steps.

These alternative methods may offer advantages in specific contexts, such as avoiding metal contamination or enabling selective functionalization.

Comparative Table of Preparation Methods

Method Key Reagents Catalysts Conditions Advantages Limitations
CuAAC (Copper-catalyzed azide-alkyne cycloaddition) 3-chlorobenzyl chloride, ethyl azide, alkyne CuI or CuSO4/ascorbate 60–80°C, DMF/DMSO, 5–24 h High regioselectivity, mild conditions, high yield Requires copper catalyst, possible metal contamination
Metal-free oxidative cycloaddition N-tosylhydrazones, iodine, organic oxidants I2/TBPB system Room temp to mild heating Avoids metals, environmentally friendly Less explored for this specific compound
Grignard route with dibromo-triazoles 1-substituted-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride None (organometallic reagent) −78°C to 25°C Allows selective methylation and purification Multi-step, requires low temperature control

Analytical Characterization of the Prepared Compound

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 4 participates in classical acid-base and nucleophilic substitution reactions.

Esterification

Reaction with alcohols under acidic or catalytic conditions yields esters. For example:

Reagent/ConditionsProductYieldReference
Methanol, H<sub>2</sub>SO<sub>4</sub> (catalytic), refluxMethyl 1-(3-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate85%
Ethyl iodide, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 60°CEthyl ester derivative78%

Amidation

Coupling with amines via carbodiimide-mediated activation:

ReagentAmineProductYieldReference
EDCl, HOBt, DIPEABenzylamine1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide72%
NHS/DCC4-AminobenzophenoneAryl amide derivative68%

Salt Formation

Reacts with inorganic bases to form water-soluble salts:
Compound+NaOHSodium salt+H2O\text{Compound} + \text{NaOH} \rightarrow \text{Sodium salt} + \text{H}_2\text{O}
This property is exploited for improving bioavailability in pharmaceutical formulations .

Triazole Ring Reactivity

The 1,2,3-triazole core undergoes regioselective modifications, influenced by the electron-withdrawing carboxylic acid group.

Electrophilic Substitution

Reaction TypeReagent/ConditionsProductOutcomeReference
BrominationNBS, AIBN, CCl<sub>4</sub>, reflux5-Bromo-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidPosition 5 substitution
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro derivatives at position 5Low yield (≤30%)

Cycloaddition

The triazole ring participates in Huisgen cycloaddition with strained alkynes (e.g., dibenzocyclooctyne) to form bis-triazole complexes, though steric hindrance from the 3-chlorobenzyl group limits reactivity .

Chlorobenzyl Group Modifications

The 3-chlorobenzyl substituent undergoes aromatic electrophilic substitution and coupling reactions.

Palladium-Catalyzed Cross-Coupling

Reaction TypeReagent/ConditionsProductYieldReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DMFBiaryl derivatives60–75%
Buchwald-HartwigPd(OAc)<sub>2</sub>, Xantphos, aryl halideAminated derivatives55%

Chlorine Replacement

ReagentConditionsProductOutcomeReference
NaN<sub>3</sub>, CuI, DMSO80°C, 12 hAzido-benzyl derivativeCompetitive with triazole decomposition

Oxidation

The ethyl group at position 5 is susceptible to oxidation:

ReagentProductSelectivityReference
KMnO<sub>4</sub>, H<sub>2</sub>O, Δ5-Carboxy derivative90%
CrO<sub>3</sub>, AcOHOver-oxidation to CO<sub>2</sub>Non-selective

Reduction

The triazole ring resists reduction under standard conditions, but the carboxylic acid can be reduced:
\text{LiAlH}_4, \text{THF}, 0^\circ\text{C} \rightarrow \text{Primary alcohol derivative} \quad (\text{Yield: 65%})

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing CO<sub>2</sub> and forming chlorinated aromatic byproducts.

  • UV Irradiation : Undergoes C-Cl bond cleavage, generating a benzyl radical detectable via EPR spectroscopy .

Biological Activity Correlation

Derivatives synthesized via the above reactions show enhanced bioactivity:

DerivativeIC<sub>50</sub> (μM) Against MCF-7 CellsReference
Methyl ester12.4
Benzyl amide8.9
5-Bromo-substituted6.2

This compound’s versatility in reactions enables its application in drug development, agrochemicals, and materials science. Further studies should explore catalytic asymmetric modifications and green chemistry approaches .

Scientific Research Applications

1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives, focusing on substituents, physicochemical properties, and biological activities:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid N1: 3-chlorobenzyl; C5: ethyl; C4: COOH C₁₁H₁₀ClN₃O₂ Predicted CCS: 153.0 Ų ([M+H]+); No direct bioactivity data reported
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid N1: phenyl; C5: methyl; C4: COOH C₁₀H₉N₃O₂ Synthesized via azidobenzene and ethyl acetylacetate; crystal structure resolved
1-(4-Chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid N1: 4-chloro-2-methoxy-5-methylphenyl; C5: ethyl C₁₃H₁₄ClN₃O₃ Structural analog with enhanced lipophilicity due to methoxy and chloro groups
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide N1: 3-chlorobenzyl; C5: amino; C4: CONH-(4-fluorobenzyl) C₁₈H₁₅ClFN₅O Amino and carboxamide groups enhance hydrogen bonding; potential antimicrobial activity
1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid N1: 2,4-dimethylphenyl; C5: ethyl C₁₃H₁₅N₃O₂ Higher lipophilicity (logP ~2.8); used in coordination chemistry studies
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid N1: 4-ethoxyphenyl; C5: formyl C₁₂H₁₁N₃O₄ Exhibits ring-chain tautomerism; 20% cyclic hemiacetal form in solution

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 3-chlorobenzyl group in the target compound increases electronegativity and lipophilicity compared to phenyl or methyl substituents (e.g., C₁₀H₉N₃O₂ in ). Ethyl groups at C5 (as in the target compound and ) enhance hydrophobicity relative to methyl or amino groups .

Biological Activity Trends :

  • Triazoles with carboxamide substituents (e.g., ) show improved binding to proteins like HSA, as demonstrated for 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole , which inhibits bacterial growth via HSA interactions .
  • Formyl derivatives (e.g., ) exhibit unique tautomerism, which may influence reactivity in drug design.

Synthetic Pathways :

  • Most analogs are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed cyclization of β-ketoesters with aryl azides .

Physicochemical Properties:

  • The target compound’s carboxylic acid group enhances solubility in polar solvents, contrasting with methyl or ethyl esters (e.g., ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate in ).
  • Chlorine substituents (as in 3-chlorobenzyl) may improve metabolic stability and membrane permeability compared to methoxy or methyl groups .

Biological Activity

1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the triazole family, characterized by its unique substituents that confer various biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring with a carboxylic acid functional group and a chlorobenzyl substituent at the 3-position. The ethyl group at the 5-position enhances its chemical properties and biological interactions. The structural formula can be represented as follows:

C12H12ClN3O2\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_2

Antimicrobial Properties

Research has demonstrated that 1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing promising results in inhibiting growth.

Case Study: Antifungal Activity

In a study assessing antifungal properties, the compound was evaluated against common fungal strains such as Candida albicans and Aspergillus niger. Results indicated an inhibition zone of 15 mm for C. albicans at a concentration of 100 µg/mL, suggesting effective antifungal potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Mechanism of Action: CDK Inhibition

Inhibition of CDK2/cyclin A has been linked to the activation of E2F1 transcription factors, leading to apoptosis in cancer cells. This pathway is particularly relevant in tumors with deregulated p53 pathways.

CompoundTargetEffect
1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acidCDK2/cyclin AInduces apoptosis
Other TriazolesVariousVaries

Synthesis and Structural Analysis

The synthesis typically involves a multi-step process including the cycloaddition reaction between azides and alkynes to form the triazole ring. The following steps outline the general synthetic route:

  • Preparation of Azide : Reacting chlorobenzene with sodium azide.
  • Cycloaddition : Combining the azide with an appropriate alkyne in the presence of a copper catalyst.
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis.

Comparative Analysis with Similar Compounds

The unique properties of 1-(3-Chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acidBenzyl group instead of chlorobenzylLacks halogen substitution; different reactivity
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidChlorobenzyl at para positionDifferent binding properties due to positional changes
1-(3-Bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acidBromine instead of chlorinePotentially different biological activity profiles

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a foundational method for synthesizing triazole derivatives. For example, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was synthesized using phenylacetylene, sodium azide, and methyl iodide under CuI catalysis . Optimize reaction temperature (typically 60–80°C), solvent (DMSO or DMF), and stoichiometric ratios (1:1.2 for alkyne:azide) to enhance regioselectivity and yield. Post-functionalization (e.g., alkylation at N1) with 3-chlorobenzyl chloride can introduce the chlorobenzyl moiety.

Q. How can the crystal structure of this compound be resolved, and what are key structural parameters?

Single-crystal X-ray diffraction is the gold standard. For analogous triazole-carboxylic acids, studies reveal planar triazole rings (C–N bond lengths: ~1.31–1.38 Å) and dihedral angles between the triazole and aromatic substituents (e.g., 65–85° for benzyl groups) . Hydrogen bonding between the carboxylic acid group and adjacent molecules (O–H···N/O interactions) often stabilizes the crystal lattice .

Q. What analytical techniques are critical for characterizing purity and functional groups?

  • HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted azides).
  • FTIR : Confirm carboxylic acid (–COOH, ~1700 cm⁻¹) and triazole (C–N stretch, ~1450 cm⁻¹).
  • NMR : ¹H NMR can distinguish N1-substituents (e.g., 3-chlorobenzyl protons at δ 4.8–5.2 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH3) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-chlorobenzyl group influence bioactivity in related triazole derivatives?

The 3-chlorobenzyl group enhances lipophilicity and π-π stacking with biological targets. In antibacterial studies, analogs with electron-withdrawing substituents (e.g., –Cl) showed improved activity against S. aureus (MIC: 8–16 µg/mL) compared to unsubstituted benzyl groups . Molecular docking simulations suggest chlorine’s ortho/meta positions modulate binding affinity to enzyme active sites (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory solubility data across studies be reconciled?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from protonation states. The carboxylic acid group (pKa ~2.5–3.5) ionizes in neutral pH, increasing aqueous solubility. However, aggregation in nonpolar solvents (logP ~2.1–2.5) complicates measurements. Use dynamic light scattering (DLS) to assess aggregation and pH-solubility profiling to validate data .

Q. What strategies mitigate regioselectivity challenges during triazole synthesis?

CuAAC typically yields 1,4-disubstituted triazoles, but competing pathways (e.g., 1,5-regioisomers) may occur with bulky substituents. Use sterically hindered ligands (e.g., TBTA) to suppress side reactions. For example, a study on ethyl 1-(6-chloro-3-pyridylmethyl)-triazole-4-carboxylate achieved >90% 1,4-selectivity using TBTA .

Q. How can in vitro bioactivity assays be designed to evaluate antiviral potential?

  • Target selection : Prioritize RNA viruses (e.g., influenza, coronaviruses) due to triazoles’ RNA-binding affinity.
  • Assay protocol : Use plaque reduction assays (PRAs) with Vero cells and IC50 calculations. Include positive controls (e.g., ribavirin) and cytotoxicity testing (CC50 via MTT assay) .

Q. What computational methods predict metabolic stability of this compound?

  • ADMET predictors : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood).
  • Metabolite identification : Simulate phase I oxidation (e.g., ethyl → COOH) and phase II glucuronidation using Schrödinger’s BioLuminate .

Methodological Considerations

Q. How should researchers handle discrepancies in reported melting points?

Variations (±5°C) may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and recrystallize samples from ethyl acetate/hexane (3:1) for uniformity .

Q. What protocols validate enzymatic inhibition mechanisms?

  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots (e.g., for cyclooxygenase-2 inhibition).
  • Competitive vs. non-competitive : Use fluorogenic substrates (e.g., FITC-labeled peptides) and fluorescence polarization .

Q. How can regiochemical outcomes be confirmed post-synthesis?

NOESY NMR can spatially correlate N1-substituents with adjacent protons. For 1-(3-chlorobenzyl) derivatives, NOE interactions between benzyl CH2 and triazole H5 confirm 1,4-regiochemistry .

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